4-Fluoro-1-methyl-2-(trifluoromethyl)benzene
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Overview
Description
4-Fluoro-1-methyl-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzene ring.
Scientific Research Applications
4-Fluoro-1-methyl-2-(trifluoromethyl)benzene has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene involves the use of Friedel-Crafts alkylation. This reaction typically employs a fluorinated benzene derivative and a trifluoromethylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound often utilizes advanced techniques such as the Suzuki-Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with a halogenated benzene compound under palladium catalysis, providing high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Reagents such as halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives .
Mechanism of Action
The mechanism by which 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
4-Bromobenzotrifluoride: Similar structure but with a bromine atom instead of a fluorine atom.
4-Chlorobenzotrifluoride: Contains a chlorine atom in place of the fluorine atom.
Uniqueness: 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties such as high electronegativity and stability. These properties make it particularly valuable in applications requiring robust and selective chemical interactions .
Properties
IUPAC Name |
4-fluoro-1-methyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-5-2-3-6(9)4-7(5)8(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLNKGOPDHIOCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598098 |
Source
|
Record name | 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141872-92-6 |
Source
|
Record name | 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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